molecular formula C5H12O5 B12402685 D-Ribitol-1-13C

D-Ribitol-1-13C

Cat. No.: B12402685
M. Wt: 153.14 g/mol
InChI Key: HEBKCHPVOIAQTA-FKAWSWNZSA-N
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Description

Ribitol-1-13C, also known as Adonitol-1-13C, is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of ribitol. Ribitol itself is a crystalline pentose alcohol formed by the reduction of ribose. It is naturally found in the plant Adonis vernalis and in the cell walls of some Gram-positive bacteria in the form of ribitol phosphate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ribitol-1-13C can be synthesized through the reduction of ribose-1-13C. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the selective reduction of the aldehyde group to a primary alcohol .

Industrial Production Methods: Industrial production of Ribitol-1-13C involves microbial biotransformation and enzymatic catalysis. Microorganisms such as Saccharomyces cerevisiae can be genetically engineered to enhance the flux of D-glucose to the pentose phosphate pathway, leading to the production of D-ribose and subsequently ribitol. Enzymes such as ribitol dehydrogenase can also be used to catalyze the reduction of ribose to ribitol .

Chemical Reactions Analysis

Types of Reactions: Ribitol-1-13C undergoes various chemical reactions, including:

    Oxidation: Ribitol can be oxidized to ribose or ribonic acid using oxidizing agents such as nitric acid or potassium permanganate.

    Reduction: Ribitol itself is a product of the reduction of ribose.

    Substitution: Ribitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.

Major Products:

Scientific Research Applications

Ribitol-1-13C has a wide range of applications in scientific research:

Mechanism of Action

Ribitol-1-13C exerts its effects primarily through its incorporation into metabolic pathways. It enhances the utilization of glucose by glycolysis and alters the levels of key metabolites such as reduced glutathione and nucleotide biosynthesis intermediates. This metabolic reprogramming can affect cellular processes such as energy production, oxidative stress response, and cell survival .

Comparison with Similar Compounds

    Ribose: A pentose sugar that can be reduced to ribitol.

    Xylitol: Another pentose alcohol similar to ribitol but derived from xylose.

    Arabitol: A pentose alcohol derived from arabinose.

Uniqueness of Ribitol-1-13C: Ribitol-1-13C is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the fate of carbon atoms in biochemical pathways is crucial .

Properties

Molecular Formula

C5H12O5

Molecular Weight

153.14 g/mol

IUPAC Name

(2S,3R,4R)-(113C)pentane-1,2,3,4,5-pentol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5-/i1+1/m0/s1

InChI Key

HEBKCHPVOIAQTA-FKAWSWNZSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([13CH2]O)O)O)O)O

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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